![molecular formula C13H20N2O B185052 N-[4-(diethylamino)-2-methylphenyl]acetamide CAS No. 5417-52-7](/img/structure/B185052.png)
N-[4-(diethylamino)-2-methylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)-2-methylphenyl]acetamide, commonly known as Lidocaine, is a local anesthetic agent that is widely used in medical and dental practices. Lidocaine is a member of the amide class of local anesthetics, which work by blocking the sodium channels in the nerve fibers, thereby preventing the transmission of pain signals to the brain.
Mecanismo De Acción
Lidocaine works by blocking the voltage-gated sodium channels in the nerve fibers, thereby preventing the transmission of pain signals to the brain. It does this by binding to the intracellular side of the sodium channel, which prevents the influx of sodium ions into the cell and the subsequent depolarization of the nerve fiber.
Efectos Bioquímicos Y Fisiológicos
Lidocaine has a number of biochemical and physiological effects, including the inhibition of neurotransmitter release, the reduction of inflammatory responses, and the modulation of ion channel activity. It has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lidocaine is widely used in laboratory experiments as a local anesthetic agent. Its advantages include its rapid onset of action, its ability to provide long-lasting anesthesia, and its low toxicity. However, Lidocaine also has some limitations, including its potential to interfere with ion channel activity and its potential to interact with other drugs.
Direcciones Futuras
There are a number of future directions for research on Lidocaine. These include the investigation of its potential use in the treatment of neuropathic pain, chronic pain, and cancer pain, as well as its potential use as an anti-inflammatory and antioxidant agent. Additionally, future research could focus on the development of new formulations of Lidocaine that are more effective and have fewer side effects. Finally, there is a need for more research on the safety and efficacy of Lidocaine in different patient populations, such as children and pregnant women.
Aplicaciones Científicas De Investigación
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental practices. It has also been used as an antiarrhythmic agent in the treatment of cardiac arrhythmias. More recently, Lidocaine has been investigated for its potential use in the treatment of neuropathic pain, chronic pain, and cancer pain.
Propiedades
Número CAS |
5417-52-7 |
|---|---|
Nombre del producto |
N-[4-(diethylamino)-2-methylphenyl]acetamide |
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
N-[4-(diethylamino)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-5-15(6-2)12-7-8-13(10(3)9-12)14-11(4)16/h7-9H,5-6H2,1-4H3,(H,14,16) |
Clave InChI |
ORCJVXMOXNZNAY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C)C |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

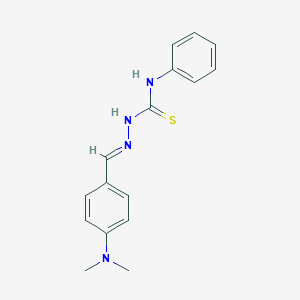
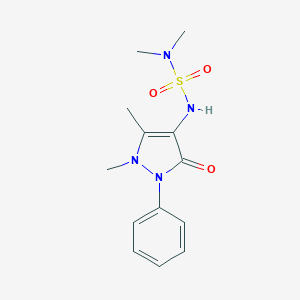
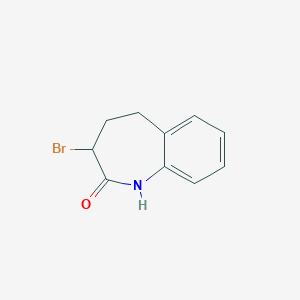
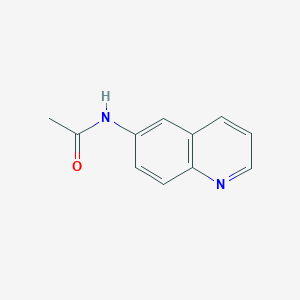
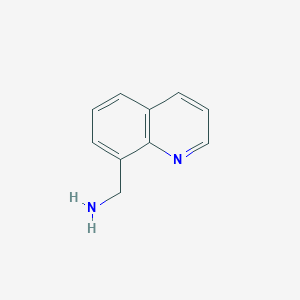
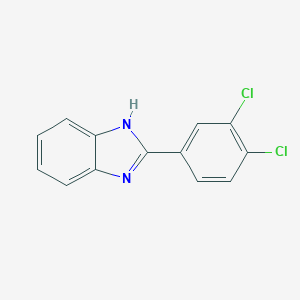
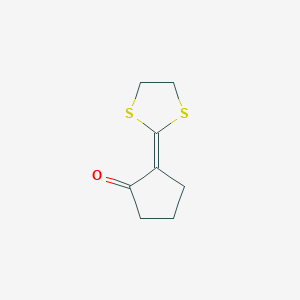
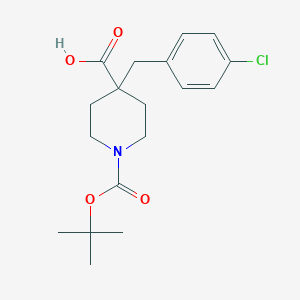
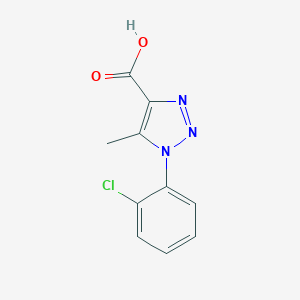
![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)
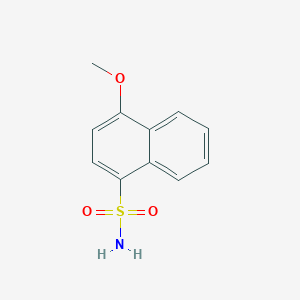
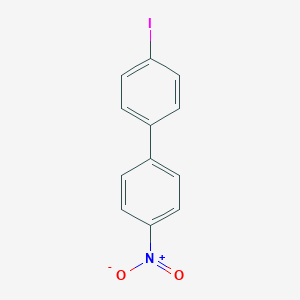
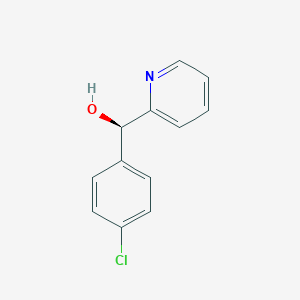
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)